molecular formula C23H31ClN4O2S B2859778 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione CAS No. 372496-97-4

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

Cat. No. B2859778
M. Wt: 463.04
InChI Key: SZXGJHNDLNJNBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. It can also involve studying the compound’s spectral data, such as its UV/Vis, IR, NMR, and mass spectra .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also involve recommendations for safe handling and disposal .

properties

CAS RN

372496-97-4

Product Name

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

Molecular Formula

C23H31ClN4O2S

Molecular Weight

463.04

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

InChI

InChI=1S/C23H31ClN4O2S/c1-4-5-6-7-8-9-12-15-31-22-25-20-19(21(29)27(3)23(30)26(20)2)28(22)16-17-13-10-11-14-18(17)24/h10-11,13-14H,4-9,12,15-16H2,1-3H3

InChI Key

SZXGJHNDLNJNBS-UHFFFAOYSA-N

SMILES

CCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

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